molecular formula C8H6N2O B12582410 5,9-Methanoimidazo[1,5-D][1,4]oxazepine CAS No. 429676-65-3

5,9-Methanoimidazo[1,5-D][1,4]oxazepine

Cat. No.: B12582410
CAS No.: 429676-65-3
M. Wt: 146.15 g/mol
InChI Key: FFBSHUURUQJOOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Methanoimidazo[1,5-D][1,4]oxazepine can be achieved through various synthetic routes. One common method involves the reaction of ynones with 2-azido alcohols in the presence of a phosphine catalyst . This phosphine-mediated tandem reaction is efficient and provides a straightforward pathway to construct the oxazepine ring.

Industrial Production Methods

the scalability of the phosphine-mediated synthesis suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

5,9-Methanoimidazo[1,5-D][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

5,9-Methanoimidazo[1,5-D][1,4]oxazepine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,9-Methanoimidazo[1,5-D][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,9-Methanoimidazo[1,5-D][1,4]oxazepine is unique due to its specific ring structure and the presence of both imidazole and oxazepine moieties. This combination of features contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

429676-65-3

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

9-oxa-2,4-diazatricyclo[5.3.1.02,6]undeca-1(10),3,5,7-tetraene

InChI

InChI=1S/C8H6N2O/c1-6-3-11-4-7(1)10-5-9-2-8(6)10/h2-5H,1H2

InChI Key

FFBSHUURUQJOOP-UHFFFAOYSA-N

Canonical SMILES

C1C2=COC=C1N3C2=CN=C3

Origin of Product

United States

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